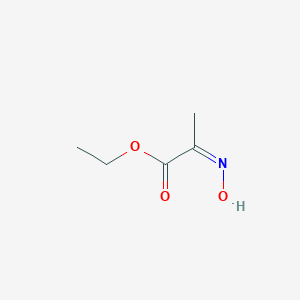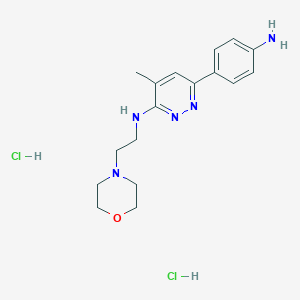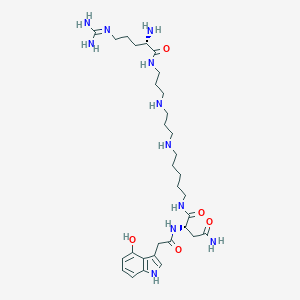
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar dithiadiphosphetane disulfides often involves reactions with aromatic compounds under specific conditions. For example, the reaction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide with aromatic dihydroxy compounds in toluene at reflux temperature produces 1,3,2-dioxaphospholane-2-sulfide derivatives. These reactions highlight the versatility of dithiadiphosphetane disulfides in synthesizing a range of organophosphorus compounds through interactions with various substrates (Shabana, Osman, & Atrees, 1994).
Molecular Structure Analysis
The molecular structure of dithiadiphosphetane disulfides has been a subject of interest, particularly their phosphorus chemical shift tensors as determined by solid-state 31P nuclear magnetic resonance (NMR) measurements. These studies reveal the orientation of the phosphorus chemical shift tensor and provide insights into the molecular geometry of these compounds (Wu & Wasylishen, 1995).
Chemical Reactions and Properties
Dithiadiphosphetane disulfides engage in various chemical reactions, including those that lead to the formation of complex organophosphorus structures. The reactivity of these compounds with different substrates, such as dihydric alcohols, underlines their significance in synthesizing new compounds with potential applications in organic chemistry and materials science (Shabana, Osman, & Atrees, 1993).
Aplicaciones Científicas De Investigación
-
Halogenation Reagents
- This compound, also known as Davy-reagent p-tolyl or Heimgartner reagent, is used as a reagent for the thiation of amides .
- The method of application involves using this reagent in a chemical reaction where it acts to replace an oxygen atom in an amide with a sulfur atom .
- The outcomes of this process can vary depending on the specific amide being used, but the general result is the conversion of the amide to a thioamide .
-
Crystallography
- The crystal structure of 2,4-bis(p-tolylthio)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane has been studied .
- The method of application involves using X-ray crystallography to determine the arrangement of atoms within the crystal structure .
- The results of this study provide valuable information about the molecular structure of the compound, which can be useful in understanding its chemical properties and potential applications .
- Thiation of Amides
- This compound is used as a reagent for the thiation of amides .
- The method of application involves using this reagent in a chemical reaction where it acts to replace an oxygen atom in an amide with a sulfur atom .
- The outcomes of this process can vary depending on the specific amide being used, but the general result is the conversion of the amide to a thioamide .
Safety And Hazards
Propiedades
IUPAC Name |
2,4-bis[(4-methylphenyl)sulfanyl]-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14P2S6/c1-11-3-7-13(8-4-11)19-15(17)21-16(18,22-15)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYQGZHFMUDZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14P2S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405078 | |
| Record name | Davy-reagent p-tolyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | |
CAS RN |
114234-09-2 | |
| Record name | Davy-reagent p-tolyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide [Sulfurating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)



